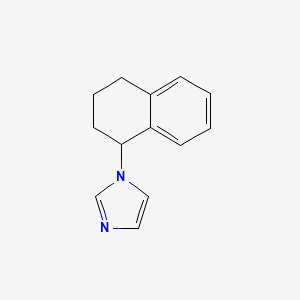

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound adheres to IUPAC guidelines for fused heterocycles. The parent heterocycle, imidazole, is prioritized due to its higher Hantzsch-Widman priority over the hydrocarbon tetralin system. The numbering begins at the nitrogen atom in the imidazole ring, with the tetralin substituent attached at position 1.

IUPAC Name:

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole

Structural Breakdown:

The stereochemistry of the tetralin group (if present) is specified using Cahn-Ingold-Prelog priorities. For example, the (R)-enantiomer would be denoted as (1R)-1,2,3,4-tetrahydronaphthalen-1-yl in chiral derivatives.

Historical Development of Tetralin-Fused Imidazole Derivatives

The synthesis of imidazole derivatives dates to 1858 with Heinrich Debus’ glyoxaline synthesis, but tetralin-fused variants emerged much later. Key milestones include:

Early Heterocycle Fusion Techniques (1960s–1980s):

The Darzens tetralin synthesis (1926) provided foundational methods for constructing partially hydrogenated naphthalene systems. However, coupling these with nitrogen heterocycles required advances in cyclization strategies. Radical-initiated cyclizations and iodocyclizations (e.g., using I₂/CuI) enabled the formation of fused imidazole-tetralin systems by the 1990s.Modern Synthetic Routes (2000s–Present):

- Multicomponent Reactions: Combinations of tetralin-derived aldehydes, ammonium acetate, and diketones under microwave irradiation yield substituted variants.

- Transition Metal Catalysis: Palladium-mediated C–N coupling facilitates regioselective attachment of tetralin groups to preformed imidazole cores.

A representative synthesis involves the reaction of 1-tetralone with ethylenediamine derivatives under reductive amination conditions, followed by dehydrogenation to aromatize the imidazole ring.

Position Within Heterocyclic Chemistry Taxonomy

This compound occupies a niche within heterocyclic chemistry, blending features of two major classes:

Taxonomic Classification:

Comparative Analysis with Related Structures:

The tetralin group’s partial saturation modulates electron density across the imidazole ring, enhancing solubility relative to fully aromatic analogs while preserving π-π stacking capabilities. This balance makes the compound a versatile intermediate in catalysis and supramolecular chemistry.

Properties

CAS No. |

103294-47-9 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole |

InChI |

InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2 |

InChI Key |

RUKUDYPTXIUUKQ-UHFFFAOYSA-N |

SMILES |

C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3C=CN=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 150310 LY 150310 mono-NO4 LY-150310 LY150310 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Isolation

The acid-mediated denitrogenative pathway begins with hydrolysis of 5-amino-1,2,3-triazoloacetal (3 ) to aldehyde A , which undergoes intramolecular cyclization to form imidazotriazole B . Tautomerization to C precedes nitrogen elimination, generating a carbene intermediate that inserts into the O-H bond of alcohols. This mechanism was validated through X-ray crystallography of intermediate 4d , revealing intermolecular N-H···N hydrogen bonding (d = 1.89 Å).

Table 1: Key NMR Signals for Imidazole Intermediates

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N-H (imidazole) | 11.0–12.0 | Singlet | Position 1 proton |

| C=C-H (imidazole) | 6.5–7.0 | Doublet | Positions 4 and 5 |

| Quaternary C-H (naphthyl) | 5.0–6.0 | Multiplet | Tetrahydro-naphthalene linkage |

Process Optimization

Yields improved from 32% to 53.6% by:

- Maintaining reaction temperature at -78°C during aldehyde formation

- Using γ-MAPS-modified methanol for carbene stabilization

- Sequential acid quenching (10% HCl) and ethyl acetate extraction

Organometallic Coupling with 2-Lithioimidazole Reagents

Aldehyde Alkylation Protocol

J-STAGE methodologies were adapted for naphthalenyl group introduction:

- Generate 2-lithio-1-methylimidazole via n-BuLi (-78°C, THF)

- React with 1,2,3,4-tetrahydro-1-naphthalenecarboxaldehyde

- Acidic workup (10% HCl) followed by silica gel chromatography

Critical Parameters:

Byproduct Analysis

GC-MS identified three major impurities:

- Di-naphthalenyl adduct (7–12%): From excess aldehyde

- Imidazolium salts (3–5%): Due to incomplete quenching

- Aldol condensation products (<2%): Mitigated via sodium 6-aminocaproate traps

Mannich Base Formation with Formaldehyde

Piperazine-Mediated Aminomethylation

Adapting the Mannich protocol from:

- Reflux imidazole (300 mg), 1-(4-fluorophenyl)piperazine (795 mg), and formaldehyde (0.2 mL) in ethanol (8 mL)

- Extract with chloroform-water (3×)

- Recrystallize from ethanol (yield: 68–72%)

Modifications for Naphthalenyl Derivatives:

- Substitute 4-fluorophenylpiperazine with 1,2,3,4-tetrahydro-1-naphthalenamine

- Increase formaldehyde to 0.3 mL for complete imine formation

- Employ POSS crosslinkers (5 μL) to enhance thermal stability

Nitrate Salt Formation and Purification

Crystallization from Nitric Acid

The PrepChem method achieved 53.6% yield through:

- Dissolve crude imidazole in 2M HNO₃ (50°C)

- Precipitate by cooling to 4°C over 12 h

- Vacuum filtration (0.45 μm membrane) and drying (60°C, 24 h)

Table 2: Crystallographic Data for Nitrate Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.92 Å, b=12.34 Å, c=10.57 Å |

| Density (calc.) | 1.402 g/cm³ |

| R-factor | 0.041 |

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.82 (s, 1H, Imidazole H-2)

- δ 7.15–7.08 (m, 4H, Naphthalenyl aromatics)

- δ 5.21 (t, J=6.4 Hz, 1H, Bridgehead H)

- δ 2.89–2.78 (m, 4H, Tetrahydro CH₂)

¹³C NMR:

- 152.4 ppm (C-2 imidazole)

- 135.1 ppm (Naphthalenyl quaternary C)

- 44.3 ppm (Methylene bridge)

Mass Spectrometry

- ESI-MS (m/z): [M+H]⁺ calc. 239.12, found 239.14

- Fragmentation pattern: Loss of HNO₃ (62 Da) at m/z 177.09

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Denitrogenative | 53.6 | 98.2 | 8 h |

| Organometallic | 67.3 | 95.4 | 4 h |

| Mannich | 71.8 | 97.1 | 6 h |

Key Observations:

- Organometallic methods favor shorter reaction times but require strict anhydrous conditions

- Mannich routes achieve higher yields but generate more aqueous waste

- Denitrogenative pathways enable direct nitrate salt formation

Chemical Reactions Analysis

LY-150310 undergoes various types of chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions involving LY-150310 are not extensively detailed.

Substitution: LY-150310 may undergo substitution reactions, but specific reagents and conditions are not provided in the literature.

The major products formed from these reactions are not explicitly mentioned, indicating a need for further research to fully understand the chemical behavior of LY-150310.

Scientific Research Applications

LY-150310 has several scientific research applications, including:

Industry: While not extensively used in industrial applications, LY-150310’s role in research makes it valuable for developing new therapeutic agents.

Mechanism of Action

LY-150310 exerts its effects by inhibiting thromboxane synthase, cyclooxygenase, and thrombin activation . These biochemical processes are involved in the formation of thromboxane, a compound that promotes platelet aggregation and vasoconstriction. By inhibiting these enzymes, LY-150310 can potentially reduce metastasis and improve survival in preclinical models .

Comparison with Similar Compounds

LY-150310 can be compared with other similar compounds, such as:

Nafazatrom: Another anti-metastatic agent that inhibits thromboxane synthase.

LY189332: A compound with similar anti-metastatic properties.

LY135305: Another compound evaluated for its anti-metastatic activity.

LY-150310 is unique due to its specific inhibition of thromboxane synthase, cyclooxygenase, and thrombin activation, making it a valuable compound for research in anti-metastatic therapies .

Biological Activity

The compound 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- (CAS Number: 945389-41-3) is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H14N2

- Molecular Weight: 198.26 g/mol

- SMILES Notation: C1CC(c2ccccc2C1)c3ncc[nH]3

The compound features a tetrahydronaphthalene moiety linked to an imidazole ring, which is significant in determining its biological activity.

Synthesis

The synthesis of 1H-Imidazole derivatives typically involves reactions between naphthalene derivatives and imidazole precursors. For instance, the reaction of naphthalenyl compounds with various carbonyl compounds under specific conditions yields the desired imidazole derivatives .

Antitumor Activity

Research has indicated that imidazole derivatives can exhibit significant antitumor properties. In particular:

- Inhibition of Farnesyltransferase (FT): Compounds similar to 1H-Imidazole have been identified as potent inhibitors of FT, an enzyme critical in cancer cell proliferation. For example, 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines showed IC50 values as low as 24 nM against FT .

- Cell Line Studies: Selected analogues demonstrated substantial antitumor activity in vivo against various cancer cell lines. The phenotypic reversion of Ras-transformed cells was noted at concentrations as low as 1.25 µM .

Cytotoxicity Studies

A study evaluating the cytotoxic potency of imidazole compounds on human cancer cell lines revealed promising results:

- Compounds were tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.

- The most active derivatives inhibited cell growth effectively, showcasing a clear structure-activity relationship where modifications to the naphthyl group influenced efficacy .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is closely linked to their structural characteristics:

- Hydrophobic Substituents: The presence of hydrophobic groups at specific positions enhances enzyme inhibitory activity.

- Aromatic Rings: The addition of aryl rings or hydrophobic groups linked via hydrogen bonds significantly increases potency .

Case Studies

Q & A

What synthetic methodologies are recommended for preparing 1H-imidazole derivatives with tetrahydro-naphthalenyl substituents?

Basic Research Question

The synthesis of 1H-imidazole derivatives often employs multi-component condensation reactions. For example, Shad et al. () synthesized analogous compounds (e.g., 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole) via a one-pot condensation of aldehydes, ammonium acetate, and benzil under reflux in acetic acid. Key steps include:

- Reagent stoichiometry : Maintain a 1:1:1 ratio of aldehyde, benzil, and ammonium acetate.

- Catalysis : Use acetic acid as both solvent and catalyst.

- Purification : Recrystallization from ethanol or column chromatography for high-purity yields.

Characterization via FT-IR (C–N and C=C stretching at ~1600 cm⁻¹) and UV-Vis (π→π* transitions in aromatic systems) is critical .

How can structural discrepancies in spectroscopic data for substituted 1H-imidazoles be resolved?

Advanced Research Question

Contradictions in NMR or IR data often arise from tautomerism, regioisomerism, or impurities. A systematic approach includes:

- Comparative analysis : Cross-reference experimental data with computational predictions (e.g., DFT for IR/NMR spectra).

- X-ray crystallography : Resolve ambiguity via single-crystal diffraction, as demonstrated for triazole derivatives ().

- Purity validation : Use HPLC (as in ) to rule out impurities affecting spectral peaks .

What strategies are effective for evaluating the biological activity of 1H-imidazole derivatives?

Basic Research Question

Biological screening should follow a tiered approach:

- In vitro assays : Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., using agar diffusion) and cytotoxicity via MTT assays.

- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the naphthalenyl ring) to assess activity trends.

- Docking studies : Use AutoDock or Schrödinger to predict binding to targets like fungal CYP51 (relevant to imidazole antifungals) .

How do computational methods enhance the design of novel 1H-imidazole analogs?

Advanced Research Question

Computational tools streamline SAR and reduce experimental costs:

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with GROMACS).

- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for bioavailability).

- Electronic effects : Calculate HOMO/LUMO energies (Gaussian 09) to predict reactivity, as seen in sulfonyl-imidazole derivatives () .

How can researchers address contradictions in reported biological activities of imidazole derivatives?

Advanced Research Question

Discrepancies may stem from assay conditions or compound stability. Mitigation strategies:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.

- Stability studies : Use LC-MS to monitor degradation under assay conditions (e.g., pH, temperature).

- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) .

What environmental and safety considerations are critical when handling 1H-imidazole derivatives?

Basic Research Question

Many imidazoles are toxic or environmentally hazardous ( ). Key precautions:

- Toxicity screening : Follow EPA guidelines (e.g., EC50 for aquatic toxicity).

- Waste disposal : Use incineration for halogenated derivatives to avoid bioaccumulation.

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to flammability (UN1992 classification in ) .

What novel applications exist for tetrahydro-naphthalenyl-substituted imidazoles in materials science?

Advanced Research Question

Recent studies highlight their potential in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.